molecular formula C9H7ClN2O2 B13042313 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B13042313
M. Wt: 210.62 g/mol
InChI Key: XFGHCXQFWNVJCS-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a chlorine atom at position 4, a methyl group at position 1, and a carboxylic acid group at position 2. This structure confers unique physicochemical properties, making it a valuable intermediate in medicinal chemistry. It has been utilized in synthesizing pyrrolo[2,3-b]pyridine analogs with demonstrated anticancer activity against cell lines such as A549, HeLa, and MCF-7 .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

4-chloro-1-methylpyrrolo[2,3-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H7ClN2O2/c1-12-4-5(9(13)14)7-6(10)2-3-11-8(7)12/h2-4H,1H3,(H,13,14)

InChI Key

XFGHCXQFWNVJCS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(C=CN=C21)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Material and Core Formation

The pyrrolo[2,3-b]pyridine scaffold can be prepared by established heterocyclic synthesis routes or sourced commercially. The core heterocycle is essential for regioselective functionalization.

N-Methylation

N-Methylation of the pyrrolo[2,3-b]pyridine is commonly achieved via a one-pot reaction involving methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. Literature reports a one-pot N-methylation combined with iodination for similar scaffolds, which can be adapted for chlorinated derivatives.

Chlorination at the 4-Position

Selective chlorination at the 4-position of the pyrrolo[2,3-b]pyridine ring is typically performed using electrophilic chlorinating agents. While specific procedures for 4-chloro derivatives are less directly documented, analogous halogenations use reagents like N-chlorosuccinimide (NCS) or chlorine gas under controlled temperature to prevent over-chlorination or side reactions.

Introduction of the Carboxylic Acid Group at the 3-Position

The carboxylic acid at the 3-position is introduced either by:

  • Direct carboxylation of a suitable precursor (e.g., 3-lithiated intermediate) via reaction with carbon dioxide.
  • Oxidation of a corresponding aldehyde or methyl group at the 3-position using strong oxidants such as potassium permanganate (KMnO4) or Jones reagent under acidic conditions.

Example Synthetic Route (Adapted from Related Pyrrolo[2,3-b]pyridine Derivatives)

Step Reaction Type Reagents/Conditions Notes
1 N-Methylation Methyl iodide, base (e.g., K2CO3), solvent (DMF), room temperature to reflux One-pot methylation, often combined with halogenation
2 Halogenation (Chlorination) N-Chlorosuccinimide (NCS) or Cl2, solvent (DCM), 0–5 °C Controlled to avoid poly-chlorination
3 Lithiation and Carboxylation n-Butyllithium (n-BuLi), CO2 (dry ice), low temperature (-78 °C) Generates 3-carboxylate intermediate
4 Acid Workup Dilute acid (HCl), room temperature Protonates carboxylate to carboxylic acid
5 Purification Recrystallization or column chromatography Ensures high purity and yield

Alternative Approaches

  • Cross-coupling reactions such as Suzuki or Stille couplings have been used to install substituents on the pyrrolo[2,3-b]pyridine core, which can be adapted to introduce carboxylate or ester groups that can be hydrolyzed later to the acid.
  • Protection-deprotection strategies involving sulfonyl or formamide protecting groups on nitrogen may be used to improve selectivity during methylation and halogenation steps.

Reaction Optimization and Yield Considerations

  • Temperature control during halogenation is critical to minimize side products.
  • Stoichiometric ratios of halogenating agents (e.g., 1.2 equivalents of NCS) improve selectivity.
  • Use of catalytic phase-transfer agents (e.g., tetrabutylammonium hydrogen sulfate) can enhance reaction rates in biphasic systems.
  • Purification by silica gel chromatography or recrystallization from ethanol/water mixtures is standard to achieve high purity.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Purpose/Effect
N-Methylation agent Methyl iodide or dimethyl sulfate Introduces methyl group on nitrogen
Halogenating agent N-Chlorosuccinimide (NCS), Cl2 Selective chlorination at C-4
Lithiation reagent n-Butyllithium (n-BuLi) Generates carbanion for CO2 insertion
Carboxylation Dry ice (CO2), low temperature (-78 °C) Introduces carboxylate group at C-3
Oxidizing agent (alternative) KMnO4, Jones reagent Oxidizes aldehyde/methyl to acid
Purification Column chromatography, recrystallization Removes impurities, isolates product

Research Findings and Practical Notes

  • The one-pot N-methylation and halogenation approach reduces step count and improves overall efficiency.
  • The choice of solvent (e.g., DMF, dichloromethane) and reaction atmosphere (nitrogen) is crucial to avoid side reactions and degradation.
  • Acid workup after carboxylation ensures conversion of carboxylate salts to the free acid form.
  • The compound’s stability under reaction conditions allows for relatively harsh oxidation steps without decomposition.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has been identified as a promising scaffold for the development of kinase inhibitors. Specifically, it has shown potential in inhibiting SGK-1 (serum/glucocorticoid-regulated kinase 1), which is implicated in various diseases, including renal and cardiovascular disorders. The inhibition of SGK-1 can lead to therapeutic effects by modulating electrolyte balance and cellular proliferation processes associated with these diseases .

Pharmaceutical Formulations

The compound has been utilized in the formulation of novel drugs aimed at treating conditions related to SGK-1 activity. Its unique structural attributes allow it to interact effectively with biological targets, making it a valuable component in drug design .

Case Study 1: Inhibition of SGK-1 Kinase

A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on SGK-1 kinase activity. The research indicated that these compounds could be developed into therapeutic agents for managing conditions such as hypertension and heart failure, where SGK-1 plays a crucial role .

Case Study 2: Cosmetic Applications

In cosmetic formulations, this compound has been explored for its potential benefits in skin care products. Its properties may enhance the effectiveness of topical applications by improving skin absorption and providing anti-inflammatory effects. Research has indicated that formulations containing pyrrolo[2,3-b]pyridine derivatives can lead to improved skin hydration and barrier function .

Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistryEffective SGK-1 inhibitor; potential for renal and cardiovascular therapies
Pharmaceutical FormulationsPromising scaffold for drug development targeting specific kinases
Cosmetic FormulationsEnhances skin absorption; anti-inflammatory properties

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anti-cancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

4-Chloro vs. 5-Chloro Derivatives
  • 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid : The chlorine at position 4 and methyl at position 1 contribute to steric and electronic effects that optimize binding to biological targets. For example, derivatives of this compound showed cytotoxic activity with IC₅₀ values in the micromolar range against cancer cell lines .
  • This compound is primarily used as a medical intermediate .
Ring Fusion Differences
  • 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (): The [2,3-c] pyridine fusion shifts the nitrogen position, altering hydrogen-bonding capabilities. Derivatives like 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (71% yield) show distinct reactivity in synthesis compared to [2,3-b]-fused analogs .

Functional Group Modifications

Carboxylic Acid vs. Amide Derivatives
  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide : Replacement of the carboxylic acid with an amide group (e.g., S01 in ) enhances blood-brain barrier penetration, as seen in glycogen synthase kinase 3β inhibitors for Alzheimer’s disease .
  • 3-[(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)amino]pyridine-4-carboxylic acid: The amino linkage introduces additional hydrogen-bonding sites, improving selectivity for kinase targets .
Electron-Withdrawing Substituents
  • 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1171920-15-2): The CF₃ group increases acidity (pKa ~2.5) and lipophilicity (logP ~1.8), enhancing membrane permeability compared to the chloro analog .

Anticancer Activity

Derivatives of this compound, synthesized via condensation with nitrophenol derivatives, exhibited potent cytotoxicity (IC₅₀: 0.5–5 µM) against A549, HeLa, and MCF-7 cells . In contrast, 5-chloro analogs showed weaker activity, highlighting the importance of substitution patterns.

Biological Activity

4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₈H₆ClN₃O₂
  • Molecular Weight : 189.60 g/mol
  • CAS Number : 920965-87-3
PropertyValue
Density1.5 ± 0.1 g/cm³
LogP2.69
PSA52.47 Ų

Antiproliferative Effects

Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant antiproliferative activity against various human tumor cell lines. For instance, studies have shown that structural modifications in the pyrrolo[2,3-b]pyridine series can lead to enhanced potency against cancer cells, with half-maximal inhibitory concentration (IC₅₀) values ranging from nanomolar to micromolar levels .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation and survival pathways.
  • Apoptosis Induction : It can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Structure-Activity Relationships (SAR)

The SAR studies reveal that the presence of chlorine and methyl groups on the pyrrole ring significantly enhances the compound's biological activity. Variations in these substituents can lead to different pharmacological profiles, which are critical for optimizing therapeutic efficacy .

Study 1: Anticancer Activity

A study evaluated the anticancer properties of various pyrrolo[2,3-b]pyridine derivatives, including this compound. The compound demonstrated promising results against multiple human cancer cell lines with IC₅₀ values indicating potent activity .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of related compounds. The findings suggested that certain derivatives could inhibit cyclooxygenase (COX) enzymes effectively, which are crucial in mediating inflammatory responses .

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